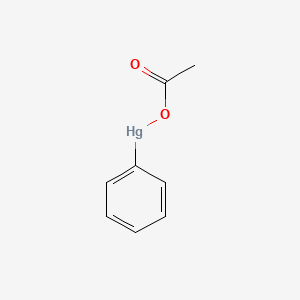

Phenylmercuric acetate

Description

Phenylmercury acetate is an arylmercury compound and a member of benzenes.

Phenylmercuric acetate is an organomercurial compound used as a fungicide and slimicide.

This compound is an organomercuric compound. It is used as a fungicide. Mercury is a heavy, silvery d-block metal and one of six elements that are liquid at or near room temperature and pressure. It is a naturally occuring substance, and combines with other elements such as chlorine, sulfur, or oxygen to form inorganic mercury compounds (salts). Mercury also combines with carbon to make organic mercury compounds. (L1, L266)

A phenyl mercury compound used mainly as a fungicide. Has also been used as a herbicide, slimicide, and bacteriocide.

Properties

Key on ui mechanism of action |

That the syndromes of chronic intoxication induced by inorganic mercury & by many organic mercurials are very similar is probably explained by the rapid metabolic breakdown of these mercurials to the mercuric ion. For example, studies on the fate & excretion of phenylmercuric acetate in rats, dogs & chicks indicate that phenyl mercury is absorbed intact from many portals, transported largely in red blood cells, metabolized in the liver & perhaps elsewhere to release inorganic mercury, which in the rat is excreted mostly in the feces. Within 2 to 4 days, essentially all of the phenyl mercury was broken down. Hydroxylation of the phenyl ring was thought to precede rupture of the carbon-to-mercury bond; hydroxyphenyl mercury compounds decompose spontaneously in the presence of acid & cysteine or BAL. Methoxyethyl mercury salts & at least some of the mercurial diuretics may be even more labile. In rats sc injected methoxyethyl mercury chloride decomposed (either spontaneously or enzymatically) with a half-time of about 1 day to release inorganic mercury that largely migrated to the kidneys & was eventually excreted. |

|---|---|

CAS No. |

62-38-4 |

Molecular Formula |

C8H8HgO2 |

Molecular Weight |

336.74 g/mol |

IUPAC Name |

phenylmercury(1+);acetate |

InChI |

InChI=1S/C6H5.C2H4O2.Hg/c1-2-4-6-5-3-1;1-2(3)4;/h1-5H;1H3,(H,3,4);/q;;+1/p-1 |

InChI Key |

XEBWQGVWTUSTLN-UHFFFAOYSA-M |

SMILES |

CC(=O)O[Hg]C1=CC=CC=C1 |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)O[C@@H]1C([C@]2([C@@H](C=C(C[C@]3(C2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)C)O)C |

Canonical SMILES |

CC(=O)[O-].C1=CC=C(C=C1)[Hg+] |

Appearance |

Solid powder |

Color/Form |

WHITE TO CREAMY WHITE CRYSTALLINE POWDER OR SMALL WHITE PRISMS OR LEAFLETS |

density |

0.24 (est) (USCG, 1999) - Less dense than water; will float Relative density of the vapour/air-mixture at 20 °C (air = 1): 1 |

flash_point |

140 °F (USCG, 1999) 100 °F ABOVE 100 °F (OPEN CUP) 37.8 °C c.c. |

melting_point |

300 °F (NTP, 1992) 149 °C |

Other CAS No. |

62-38-4 |

physical_description |

Small lustrous prisms. Toxic by ingestion, inhalation and skin absorption. May severely irritate skin and eyes. Used as an herbicide and fungicide. as such, is mixed with organic solvent for the purpose of application. White or white-yellow crystals (hygroscopic); [ICSC] ODOURLESS HYGROSCOPIC WHITE OR WHITE-YELLOW CRYSTALLINE POWDER. |

Pictograms |

Corrosive; Acute Toxic; Health Hazard; Environmental Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

Stable for at least 2 years under normal storage conditions in unopened containers. SLIGHTLY VOLATILE AT ROOM TEMP Stable under normal laboratory storage conditions. ... Store in a refrigerator or in a cool, dry place. RADIOCHEMICAL TRACER METHOD WAS USED TO SHOW THAT PHENYLMERCURIC ACETATE, A PRESERVATIVE IN EYE DROP FORMULATIONS CONTAINING LACHESINE CHLORIDE, SODIUM CHLORIDE, ATROPINE SULFATE OR CHLORAMPHENICOL, CONCN DECR 40 TO 90% AFTER 100 DAYS STORAGE AT AMBIENT TEMP IN POLYETHYLENE CONTAINERS. PRESENCE OF PHOSPHATE BUFFERS IN SOLN INHIBITED LOSS OF MERCURY. THE SUITABILITY OF BRITISH PHARMACEUTICAL CODEX FORMULATION FOR LACHESINE CHLORIDE WAS QUESTIONABLE. The mercury-carbon bond of organomercury cmpd is remarkably stable. |

solubility |

Slightly soluble (NTP, 1992) Very soluble in 2-(2-ethoxyethoxy)ethanol. 1 G SOL IN 180 ML WATER, 225 ML ALCOHOL, 6.8 ML CHLOROFORM, 200 ML ETHER Soluble in acetic acid In acetone 48, 95% ethanol 17, benzene 15 (all in g/l, 15 degree C) In water, 4,370 mg/l @ room temperature. Solubility in water, g/100ml at 20 °C: 0.44 (very poor) |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

12 Myristoyl 13 acetylphorbol 12 O Tetradecanoyl Phorbol 13 Acetate 12-Myristoyl-13-acetylphorbol 12-O-Tetradecanoyl Phorbol 13-Acetate 13-Acetate, 12-O-Tetradecanoyl Phorbol Acetate, Phorbol Myristate Acetate, Tetradecanoylphorbol Myristate Acetate, Phorbol Phorbol 13-Acetate, 12-O-Tetradecanoyl Phorbol Myristate Acetate Tetradecanoylphorbol Acetate Tetradecanoylphorbol Acetate, 4a alpha Isomer Tetradecanoylphorbol Acetate, 4a alpha-Isome |

vapor_density |

Relative vapor density (air = 1): 11.6 |

vapor_pressure |

9 mmHg at 95 °F (NTP, 1992) 0.000006 [mmHg] /Vapor pressure is/ 1.2 mPa at 35 °C 6.0X10-6 mm Hg @ 20 °C Vapor pressure, Pa at 25 °C: 0.016 |

Origin of Product |

United States |

Foundational & Exploratory

Phenylmercuric Acetate as an Enzyme Inhibitor: A Technical Guide to Its Mechanism of Action

Abstract

Phenylmercuric acetate (PMA), an organomercurial compound, has a long history of use as a potent biocide in various industrial and pharmaceutical applications. Its efficacy stems from its ability to disrupt essential biological processes, primarily through the inhibition of key enzymes. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning PMA's action as an enzyme inhibitor. We will delve into the chemical basis of its interaction with protein functional groups, the kinetics of this inhibition, and the methodologies employed to characterize these interactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this classic, yet highly relevant, enzyme inhibitor.

Introduction: The Enduring Significance of this compound

This compound (PMA) is an organometallic compound that has been widely utilized for its antiseptic and antimicrobial properties in products ranging from ophthalmic solutions to agricultural fungicides.[1][2][3] Its broad-spectrum biocidal activity is a direct consequence of its ability to interfere with vital cellular machinery, most notably by inhibiting a wide range of enzymes. Understanding the precise mechanism of this inhibition is not only of historical and academic interest but also provides a foundational framework for the study of other covalent inhibitors and the design of novel therapeutic agents.

This guide will deconstruct the multifaceted interaction between PMA and enzymes, focusing on the chemical reactions, kinetic consequences, and experimental approaches to its study. We will explore the causality behind experimental designs and provide actionable protocols for researchers in the field.

The Core Mechanism: Covalent Modification of Sulfhydryl Groups

The primary mechanism of action of this compound as an enzyme inhibitor is the covalent modification of sulfhydryl groups (-SH) found in the side chains of cysteine residues within proteins.[4][5] Cysteine is a critical amino acid in many enzymes, often located in the active site where it participates directly in catalysis. The high nucleophilicity of the thiolate anion (R-S⁻) makes it a prime target for electrophilic attack by the mercury atom in PMA.

The reaction proceeds as a mercaptide formation, where the phenylmercury cation (C₆H₅Hg⁺) forms a stable covalent bond with the sulfur atom of the cysteine residue. This modification can lead to a loss of enzyme activity through several means:

-

Direct steric hindrance: The bulky phenylmercury group can physically block the active site, preventing the substrate from binding.

-

Disruption of the catalytic machinery: If the modified cysteine is directly involved in the catalytic mechanism, its modification will abolish enzymatic function.

-

Conformational changes: The covalent modification can induce allosteric changes in the enzyme's three-dimensional structure, leading to a loss of function even if the modified residue is not in the active site.

Caption: Covalent modification of an enzyme's cysteine residue by this compound.

Reversibility of Inhibition: A Tale of Thiol Exchange

A key characteristic of enzyme inhibition by PMA is its reversibility. While the mercaptide bond is stable, it can be cleaved by the addition of other thiol-containing compounds, such as dithiothreitol (DTT), β-mercaptoethanol, or glutathione. This process is a thiol-disulfide exchange reaction where the exogenous thiol, present in a much higher concentration, effectively outcompetes the enzyme's cysteine for binding to the phenylmercury moiety.

This reversibility is a critical factor in both experimental design and the biological context of PMA's action. In the laboratory, it allows for the confirmation that inhibition is indeed due to sulfhydryl modification. In a biological system, the presence of endogenous thiols like glutathione can modulate the toxic effects of PMA.

Caption: Reversal of PMA-induced enzyme inhibition by an excess of a thiol-containing compound like DTT.

Quantitative Analysis of this compound Inhibition

The potency of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀) or its inhibition constant (Kᵢ). The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions. The Kᵢ, on the other hand, is a thermodynamic constant that reflects the affinity of the inhibitor for the enzyme.

Table 1: Reported Inhibitory Concentrations of this compound against Various Enzymes and Organisms

| Target Enzyme/Organism | Inhibition Metric | Reported Value (µM) | Source |

| SARS-CoV-2 Main Protease | IC₅₀ | 0.2 - 23 | [6] |

| Ocular Pathogenic Fungi | MIC₉₀ | 0.0156 mg/L (~0.046 µM) | [6] |

Note: MIC₉₀ (Minimum Inhibitory Concentration for 90% of isolates) is a measure of antimicrobial activity, not direct enzyme inhibition, but reflects the overall biological potency which is largely driven by enzyme inhibition.

Experimental Protocols for Studying this compound Inhibition

The following protocols provide a framework for the experimental characterization of enzyme inhibition by PMA.

Protocol for Determining the Inhibition Constant (Kᵢ) of this compound

This protocol outlines the steps to determine the Kᵢ of PMA for a target enzyme using a continuous spectrophotometric assay.

I. Materials and Reagents

-

Purified target enzyme

-

Substrate for the enzyme that produces a spectrophotometrically detectable product

-

This compound (PMA) stock solution

-

Assay buffer (e.g., phosphate buffer at optimal pH for the enzyme)

-

Spectrophotometer or microplate reader

II. Experimental Procedure

-

Enzyme and Substrate Optimization:

-

Determine the optimal concentration of the enzyme that gives a linear reaction rate for a defined period.

-

Determine the Michaelis-Menten constant (Kₘ) for the substrate by measuring the initial reaction rates at various substrate concentrations.

-

-

Inhibition Assay:

-

Prepare a series of dilutions of the PMA stock solution in the assay buffer.

-

In a multi-well plate or cuvettes, set up reaction mixtures containing the assay buffer, a fixed concentration of the enzyme, and varying concentrations of PMA.

-

Include a control with no PMA.

-

Pre-incubate the enzyme and PMA for a set period (e.g., 10-15 minutes) to allow for binding.

-

Initiate the reaction by adding the substrate at a concentration around its Kₘ.

-

Immediately monitor the change in absorbance over time at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) for each PMA concentration from the linear portion of the absorbance vs. time plot.

-

Plot 1/V₀ versus 1/[Substrate] for each PMA concentration (Lineweaver-Burk plot) or fit the data directly to the appropriate Michaelis-Menten equation for the observed inhibition type using non-linear regression software.

-

Determine the type of inhibition (competitive, non-competitive, or mixed) from the pattern of the Lineweaver-Burk plot.

-

Calculate the Kᵢ value from the secondary plots of the slopes or y-intercepts of the Lineweaver-Burk plots versus the PMA concentration, or directly from the non-linear regression analysis.[7]

-

Caption: Workflow for the experimental determination of the inhibition constant (Kᵢ) of PMA.

Protocol for Assessing the Reversibility of Inhibition

This protocol is designed to determine if the inhibition of an enzyme by PMA is reversible.

I. Materials and Reagents

-

Purified target enzyme

-

This compound (PMA)

-

Dithiothreitol (DTT) or another suitable thiol reagent

-

Assay buffer

-

Substrate for the enzyme

-

Dialysis tubing or size-exclusion chromatography column

II. Experimental Procedure

-

Inhibition of the Enzyme:

-

Incubate the enzyme with a concentration of PMA known to cause significant inhibition (e.g., 10x IC₅₀) for a defined period.

-

As a control, incubate the enzyme with the assay buffer alone.

-

-

Removal of the Inhibitor:

-

Method A: Dialysis:

-

Place the PMA-inhibited enzyme and the control enzyme in separate dialysis bags.

-

Dialyze both samples against a large volume of assay buffer, with or without a high concentration of DTT (e.g., 1-10 mM), for an extended period with several buffer changes.

-

-

Method B: Size-Exclusion Chromatography:

-

Pass the PMA-inhibited enzyme and the control enzyme through separate size-exclusion chromatography columns equilibrated with the assay buffer, with or without DTT.

-

-

-

Activity Assay:

-

Measure the enzymatic activity of the dialyzed/gel-filtered samples (both PMA-treated and control) using the standard assay conditions.

-

-

Data Analysis:

-

Compare the activity of the PMA-treated enzyme that was dialyzed/gel-filtered in the absence of DTT to the control.

-

Compare the activity of the PMA-treated enzyme that was dialyzed/gel-filtered in the presence of DTT to the control.

-

If the activity of the PMA-treated enzyme is restored after dialysis/gel filtration with DTT, the inhibition is considered reversible.

-

Papain Inhibition by this compound: A Case Study

Papain, a cysteine protease from papaya latex, is a classic example of an enzyme that is highly susceptible to inhibition by sulfhydryl-reactive compounds like PMA.[[“]][9] The active site of papain contains a critical cysteine residue (Cys-25) that is essential for its catalytic activity.

The inhibition of papain by PMA follows the general mechanism of mercaptide formation with the Cys-25 residue. This covalent modification blocks the active site and renders the enzyme inactive. The inhibition of papain by mercuric ions has been shown to be of a mixed competitive and uncompetitive type at higher concentrations.[10]

The interaction of PMA with papain can be readily reversed by the addition of an excess of thiol reagents like DTT or cysteine, which displace the phenylmercury group from the active site cysteine and restore enzymatic activity.[11] This well-characterized interaction makes the papain-PMA system an excellent model for studying the fundamentals of reversible, covalent enzyme inhibition.

Biotransformation and Detoxification of this compound

In biological systems, this compound is not inert and undergoes biotransformation.[12] The primary metabolic pathway involves the cleavage of the carbon-mercury bond, leading to the formation of inorganic mercury (Hg²⁺) and benzene.[1][13] The benzene is subsequently metabolized to phenol and quinol, which can be conjugated and excreted.

The detoxification of PMA is largely dependent on the availability of endogenous thiols, such as glutathione (GSH). GSH can directly bind to PMA, facilitating its excretion and competing with enzymatic sulfhydryl groups for the mercurial. The balance between the bioactivation of PMA to more reactive inorganic mercury and its detoxification through conjugation with thiols is a key determinant of its overall toxicity.

Conclusion

This compound serves as a paradigm for a potent, reversible, and covalent enzyme inhibitor. Its mechanism of action, centered on the modification of cysteine sulfhydryl groups, is a fundamental concept in toxicology and pharmacology. The principles governing its interaction with enzymes, including the kinetics of inhibition and the reversibility with thiol reagents, provide a valuable framework for understanding the mode of action of other sulfhydryl-reactive compounds. The experimental protocols detailed in this guide offer a practical approach for researchers to investigate and characterize the inhibitory effects of PMA and similar molecules, contributing to a deeper understanding of enzyme-inhibitor interactions and their biological consequences.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Microbial inhibitors of cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Macromolecular inhibitors of malarial cysteine proteases —An invited review [scirp.org]

- 6. apexbt.com [apexbt.com]

- 7. researchgate.net [researchgate.net]

- 8. consensus.app [consensus.app]

- 9. Inhibition of papain by isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ANALYSES OF ORGANIC MERCURY. I. SENSITIVE AND DIFFERENTIAL DETERMINATION OF PHENYLMERCURY ACETATE AND INORGANIC MERCURY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 069. Phenylmercury acetate (FAO/PL:CP/15) [inchem.org]

- 12. researchgate.net [researchgate.net]

- 13. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

What is the CAS number for Phenylmercuric acetate?

An In-depth Technical Guide to Phenylmercuric Acetate

Introduction

This compound (PMA) is an organomercury compound with the chemical formula C₆H₅HgO₂CCH₃.[1] Historically, it has been a compound of significant interest across various industrial and research sectors due to its potent biocidal properties.[1] This guide provides a comprehensive overview of this compound, from its fundamental chemical properties to its applications, analytical methodologies, and critical safety considerations. The Chemical Abstracts Service (CAS) number for this compound is 62-38-4 .[2][3][4]

Chemical and Physical Properties

This compound exists as a white, crystalline solid or powder.[1][5] It is stable under normal storage conditions and is soluble in water and some organic solvents, which contributes to its versatility in different formulations.[1]

| Property | Value | Source(s) |

| CAS Number | 62-38-4 | [2][3][4] |

| Molecular Formula | C₈H₈HgO₂ | [5] |

| Linear Formula | C₆H₅HgOCOCH₃ | |

| Molar Mass | 336.74 g/mol | [2][5] |

| Appearance | Colorless, lustrous crystals or white powder | [1][2][5] |

| Melting Point | 148 to 151 °C (298 to 304 °F; 421 to 424 K) | [2] |

| Solubility | Soluble in ethanol, benzene, and acetic acid; sparingly soluble in water. | [2] |

Synthesis and Manufacturing

The commercial production of this compound is typically achieved through the reaction of benzene with mercuric acetate under heat.[6] Another method involves heating benzene with mercuric oxide and glacial acetic acid.[7] The reaction temperature can range from 60°C to the boiling point of the reaction mixture.[7]

Caption: Figure 1: Simplified synthesis of this compound.

Mechanism of Action

The potent biocidal activity of this compound stems from its ability to release mercury ions. These ions readily react with sulfhydryl (-SH) groups in proteins and enzymes within microbial cells. This binding disrupts crucial metabolic pathways and cellular functions, ultimately leading to cell death. This non-specific mode of action is the basis for its broad-spectrum efficacy as a fungicide and antimicrobial agent.

Applications

Historically, this compound has been utilized in a wide array of applications, although many of these have been curtailed due to its toxicity.[1]

-

Fungicide and Herbicide: It has been used in agriculture to protect crops, seeds, and grains from fungal growth and to control crabgrass.[1][2]

-

Preservative: PMA served as a preservative in paints, eyedrops, and cosmetics.[2][3][8]

-

Disinfectant: It was employed for disinfecting mucous membranes.[2]

-

Industrial Catalyst: this compound was used as a catalyst in the manufacturing of polyurethane flooring.[2]

Analytical Methodology

Several analytical methods exist for the detection and quantification of this compound. A common approach involves the digestion of the sample to break down the organomercury compound, followed by the analysis of total mercury, often using techniques like cold vapor atomic absorption spectrometry. The United States Pharmacopeia (USP) provides a detailed assay method.[9]

USP Assay Protocol for this compound[10]

-

Sample Preparation: Accurately weigh approximately 500 mg of this compound and transfer it to a 100-mL flask.

-

Reduction: Add 15 mL of water, 5 mL of formic acid, and 1 g of zinc dust. Reflux the mixture for 30 minutes. This step reduces the organomercury to elemental mercury, forming an amalgam with the zinc.

-

Filtration and Washing: Cool the mixture, filter, and wash the filter paper and the amalgam with water until the washings are no longer acidic.

-

Digestion: Dissolve the amalgam in 40 mL of 8 N nitric acid. Heat on a steam bath for 3 minutes.

-

Oxidation: Add 500 mg of urea and enough potassium permanganate TS to produce a permanent pink color.

-

Titration: Cool the solution and decolorize it with hydrogen peroxide TS. Add 1 mL of ferric ammonium sulfate TS and titrate with 0.1 N ammonium thiocyanate VS. Each mL of 0.1 N ammonium thiocyanate is equivalent to 16.84 mg of C₈H₈HgO₂.

Caption: Figure 2: Workflow for the USP assay of this compound.

Toxicology and Safety

This compound is a highly toxic compound.[10] Exposure can occur through inhalation, ingestion, or skin contact.[11][12] It is corrosive and can cause severe skin burns and eye damage.[13][14] Long-term or repeated exposure can lead to damage to the nervous system and kidneys.[15]

| Hazard | Description | Source(s) |

| Acute Oral Toxicity | Toxic if swallowed. | [13][14] |

| Skin Corrosion/Irritation | Causes severe skin burns. | [10][13][14] |

| Eye Damage | Can cause serious eye damage. | [10][14] |

| Systemic Effects | Causes damage to organs through prolonged or repeated exposure. | [13][14][15] |

| Neurological Effects | Can produce severe neurologic toxicity, including loss of sensation, visual impairment, and lack of coordination. | [11][12] |

| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | [10][13][15] |

Emergency Procedures

In case of exposure, immediate action is crucial.

Sources

- 1. fire-resistant-hydraulic-oil.blogspot.com [fire-resistant-hydraulic-oil.blogspot.com]

- 2. Phenylmercury acetate - Wikipedia [en.wikipedia.org]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | CAS 62-38-4 | LGC Standards [lgcstandards.com]

- 5. 62-38-4 CAS | PHENYL MERCURY ACETATE | Mercury Salts | Article No. 05225 [lobachemie.com]

- 6. This compound [sitem.herts.ac.uk]

- 7. US1879206A - Process of preparing phenyl mercuric acetate - Google Patents [patents.google.com]

- 8. henichemicals.com [henichemicals.com]

- 9. pharmacopeia.cn [pharmacopeia.cn]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. carlroth.com [carlroth.com]

- 15. ICSC 0540 - this compound [inchem.org]

Phenylmercuric acetate synthesis from mercuric acetate and benzene

An In-depth Technical Guide to the Synthesis of Phenylmercuric Acetate via Direct Mercuration of Benzene

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound through the direct electrophilic mercuration of benzene with mercuric acetate. Designed for researchers, chemists, and drug development professionals, this document delves into the underlying reaction mechanisms, provides a detailed, field-proven experimental protocol, and emphasizes the critical safety procedures required when handling highly toxic organomercury compounds. The guide synthesizes information from established literature and patents to offer a robust and reliable methodology, complete with characterization techniques and quantitative data to ensure procedural integrity and reproducibility.

Part 1: The Chemistry of Benzene Mercuration

The synthesis of this compound from benzene is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1] This class of reactions is fundamental to aromatic chemistry, where an electrophile replaces an atom, typically hydrogen, on an aromatic ring.[2] Due to the inherent stability of the benzene ring, this process requires a sufficiently reactive electrophile.

Reaction Overview

The overall transformation involves heating benzene with mercuric acetate, often in the presence of a solvent like glacial acetic acid, to yield this compound and acetic acid as a byproduct.

C₆H₆ + Hg(OCOCH₃)₂ → C₆H₅HgOCOCH₃ + CH₃COOH

While the reaction can proceed thermally at elevated temperatures (110-140 °C), its rate and efficiency are often limited.[3][4] Modern protocols frequently employ catalysts to enhance the electrophilicity of the mercurating agent and allow the reaction to proceed under milder conditions, leading to improved yields and reduced formation of side products like poly-mercurated benzene compounds.[4][5]

Mechanism of Electrophilic Aromatic Substitution

The mercuration of benzene follows a well-established three-step EAS mechanism.[6]

-

Generation of the Electrophile: Mercuric acetate itself is a weak electrophile. In the presence of a strong acid catalyst (e.g., perchloric acid, boron trifluoride), the acetate ligand is protonated, creating a more potent electrophilic species, the acetoxymercuric cation [CH₃COOHg]⁺.[7][8] This cation is the active agent that attacks the electron-rich benzene ring.

-

Formation of the Arenium Ion (Sigma Complex): The π-electrons of the benzene ring act as a nucleophile, attacking the electrophilic mercury center. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex.[2][6] This is the slow, rate-determining step of the reaction.

-

Deprotonation and Restoration of Aromaticity: A weak base, such as the acetate ion (CH₃COO⁻) or a solvent molecule, removes a proton from the sp³-hybridized carbon of the arenium ion.[6] This final, fast step restores the aromatic system and yields the final product, this compound.

Diagram: Mechanism of Benzene Mercuration

Sources

- 1. Benzene Reactions: Nitration, Sulfonation & Halogenation of Benzene | AESL [aakash.ac.in]

- 2. Aromatic Reactivity [www2.chemistry.msu.edu]

- 3. US1786094A - Manufacture of this compound - Google Patents [patents.google.com]

- 4. US2502222A - Method of preparing phenyl mercuric acetate and nitrate - Google Patents [patents.google.com]

- 5. US2050018A - Method of preparing phenylmercury acetate - Google Patents [patents.google.com]

- 6. byjus.com [byjus.com]

- 7. Solved Benzene can be mercurated by reaction with mercuric | Chegg.com [chegg.com]

- 8. Benzene reacts with mercuric acetate to give this compound using.. [askfilo.com]

A Senior Application Scientist's Guide to the Biological Activity of Phenylmercuric Acetate in Fungi

Authored For: Researchers, Scientists, and Drug Development Professionals

Foreword: Unraveling a Potent Antifungal Agent

Phenylmercuric acetate (PMA), an organomercury compound, has a long history as a potent biocide, with applications ranging from agricultural fungicides to preservatives in ophthalmic solutions and paints.[1][2][3] Despite its use being curtailed due to significant toxicological and environmental concerns, the sheer efficacy of PMA against a broad spectrum of fungi makes it a compelling subject of study.[2] Understanding its mechanism of action not only provides insights into fundamental fungal biology but also informs the development of novel antifungal strategies that may replicate its efficacy without its associated toxicity. This guide offers an in-depth exploration of the biological activity of PMA in fungi, grounded in established research and presented with actionable experimental protocols for the modern researcher.

The Core Mechanism of Action: A Tale of Thiol Affinity

The profound antifungal activity of this compound is not rooted in a complex, multi-step pathway but in a direct and disruptive biochemical interaction. The molecule's primary mode of action is the high-affinity binding of its mercury component to sulfhydryl (thiol) groups (-SH) present in amino acids, particularly cysteine.[4]

Upon introduction to a biological system, PMA dissociates, releasing a phenylmercury cation (C₆H₅Hg⁺). This cation is a powerful electrophile with an exceptionally high affinity for the nucleophilic sulfur atom in the thiol groups of cysteine residues within fungal proteins.[4] This interaction forms a stable covalent bond (Hg-S), leading to several catastrophic consequences for the fungal cell:

-

Enzyme Inactivation: A vast number of fungal enzymes, crucial for everything from cellular respiration to DNA replication and cell wall synthesis, rely on cysteine residues for their catalytic activity and structural integrity.[5] The binding of mercury to these residues alters the protein's conformation, inactivating the enzyme and grinding essential metabolic pathways to a halt.

-

Disruption of Protein Structure: Beyond the active site, sulfhydryl groups are vital for forming disulfide bridges that stabilize the tertiary and quaternary structures of proteins. PMA's interference prevents this, leading to misfolded, non-functional proteins.

-

Induction of Oxidative Stress: By binding to and inactivating key antioxidant enzymes like thioredoxin reductase and depleting the pool of glutathione (a major cellular antioxidant), mercury disrupts the cell's ability to manage reactive oxygen species (ROS).[4] This leads to unchecked oxidative stress, causing widespread damage to lipids, proteins, and nucleic acids.

The following diagram illustrates this primary mechanism of action.

Caption: Core mechanism of this compound's antifungal activity.

Quantitative Efficacy: A Comparative Analysis

The biochemical mechanism of PMA translates into exceptionally potent, broad-spectrum antifungal activity. A key study by Xu et al. (2012) demonstrated its efficacy against a large number of ocular pathogenic fungi, showing it to be significantly more potent than established clinical antifungals like Amphotericin B and Natamycin.[6][7][8]

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The MIC₉₀ is the concentration required to inhibit 90% of the tested isolates. The data clearly illustrates the superior in vitro performance of PMA.

| Fungal Genus | PMA MIC₉₀ (mg/L) | Amphotericin B MIC₉₀ (mg/L) | Natamycin MIC₉₀ (mg/L) |

| Fusarium spp. | 0.0156 | 2 | 8 |

| Aspergillus spp. | 0.0156 | 2 | 32 |

| Alternaria alternata | 0.0156 | 1 | 4 |

| Data synthesized from Xu et al., Journal of Antimicrobial Chemotherapy, 2012.[6][7][8] |

This table highlights that PMA is effective at concentrations orders of magnitude lower than the other agents, underscoring its potency.

Experimental Protocols for Assessing Antifungal Activity

To rigorously evaluate the antifungal properties of PMA or similar compounds, standardized and reproducible methods are essential. The following protocols provide a framework for determining MIC values and validating the proposed mechanism of action.

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A guidelines for filamentous fungi, a standard methodology in antimicrobial susceptibility testing.[6][7]

Causality: The broth microdilution method is chosen for its efficiency, scalability, and quantitative nature. It allows for the simultaneous testing of multiple compound concentrations against a standardized fungal inoculum, providing a clear and reproducible endpoint (visible growth) to determine the MIC.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

-

Preparation of Fungal Inoculum:

-

Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is evident.

-

Harvest spores by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

-

Adjust the spore suspension to the desired concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL) using a hemocytometer or spectrophotometer. This standardization is critical for reproducibility.

-

-

Preparation of PMA Dilutions:

-

Prepare a stock solution of PMA in a suitable solvent like dimethyl sulfoxide (DMSO).

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the PMA stock solution in a standardized broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS). Final concentrations might range from 4 mg/L down to 0.0078 mg/L.[7]

-

-

Inoculation and Incubation:

-

Add the standardized fungal inoculum to each well containing the PMA dilutions.

-

Include a positive control well (inoculum, no PMA) and a negative/sterility control well (broth, no inoculum).

-

Seal the plate and incubate at 35°C for 48-72 hours, or until sufficient growth is observed in the positive control well.

-

-

Determination of MIC:

-

Following incubation, visually inspect the wells. The MIC is defined as the lowest concentration of PMA that results in the complete inhibition of visible growth.[7]

-

Protocol 2: Quantifying Sulfhydryl Reactivity via Ellman's Assay

Causality: To provide direct evidence for PMA's primary mechanism, this assay quantifies the depletion of free sulfhydryl groups in a model system. Ellman's reagent (DTNB) reacts with free thiols to produce a yellow-colored product (TNB²⁻) that can be measured spectrophotometrically. A reduction in absorbance in the presence of PMA indicates that it has bound to the available sulfhydryl groups, preventing them from reacting with DTNB.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a solution of a thiol-containing molecule (e.g., 1 mM L-cysteine or reduced Glutathione) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

-

Prepare solutions of PMA at various concentrations (e.g., 0.1, 0.5, 1.0, 2.0 molar equivalents relative to the thiol).

-

Prepare a solution of Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) in the same buffer.

-

-

Reaction:

-

In a microcuvette or 96-well plate, mix the thiol solution with the different concentrations of the PMA solution. Include a control with buffer instead of PMA.

-

Allow the mixture to incubate for a set period (e.g., 15 minutes) to allow for the reaction between PMA and the sulfhydryl groups.

-

-

Detection:

-

Add the DTNB solution to the mixture. A yellow color will develop immediately in the presence of unreacted thiols.

-

-

Measurement and Analysis:

-

Measure the absorbance of the solution at 412 nm using a spectrophotometer.

-

Compare the absorbance of the PMA-treated samples to the control. A dose-dependent decrease in absorbance provides direct evidence of PMA's reactivity with sulfhydryl groups.

-

Potential Mechanisms of Fungal Resistance

While PMA's potency makes resistance difficult to achieve, fungi have evolved several general strategies to combat toxic compounds, which could theoretically be employed against organomercurials.[9][10]

-

Decreased Influx/Efflux Pumps: Fungi can upregulate the expression of membrane transporters (efflux pumps) that actively pump toxic substances out of the cell, preventing them from reaching their intracellular targets.[10][11]

-

Target Modification: Mutations in the genes encoding essential enzymes could alter the structure of the cysteine-containing active sites, reducing the binding affinity of mercury without completely abolishing enzyme function.[10][11]

-

Detoxification: Some microorganisms possess enzymatic pathways to detoxify heavy metals. For instance, certain mercury-resistant bacteria are known to degrade PMA into less toxic elemental mercury and benzene.[12][13] While not extensively documented in fungi, the presence of analogous pathways is a possibility.

-

Sequestration: Fungi could potentially sequester mercury ions by binding them to intracellular molecules like metallothioneins or by compartmentalizing them within vacuoles, keeping them away from sensitive cellular targets.

Caption: Theoretical pathways for fungal resistance to this compound.

A Note on Toxicology and Handling

Crucially, all organomercury compounds, including PMA, are highly toxic. [14][15] They can be absorbed through the skin and via inhalation and are potent neurotoxins.[14][15] Ingestion can lead to severe gastrointestinal and renal damage.[14] All experimental work with PMA must be conducted with extreme caution, utilizing appropriate personal protective equipment (PPE), including gloves and respiratory protection, and performed within a certified chemical fume hood. All waste must be disposed of as hazardous material according to institutional and federal guidelines.

Conclusion and Future Perspectives

This compound stands as a testament to the efficacy of targeting fundamental cellular components like sulfhydryl groups. Its broad-spectrum, high-potency fungicidal activity is a direct result of its ability to cause widespread, irreversible damage to the fungal proteome. While its clinical and agricultural use is precluded by its severe toxicity, the study of PMA provides a valuable lesson. It highlights a vulnerable and universal target in fungi. Future research in drug development could focus on designing molecules that specifically target the sulfhydryl groups of essential, fungus-specific enzymes. Such an approach could yield novel antifungals that capture the potent efficacy of PMA while exhibiting a safer toxicological profile, a critical goal in an era of growing antifungal resistance.

References

-

Title: In vitro activity of this compound against ocular pathogenic fungi Source: PubMed URL: [Link]

-

Title: In vitro activity of this compound against ocular pathogenic fungi Source: Oxford Academic URL: [Link]

-

Title: Phenylmercury acetate Source: Wikipedia URL: [Link]

-

Title: this compound Source: Wikipedia URL: [Link]

-

Title: this compound | C8H8HgO2 Source: PubChem URL: [Link]

-

Title: this compound: metabolic conversion by microorganisms Source: PubMed URL: [Link]

-

Title: this compound Source: AERU - University of Hertfordshire URL: [Link]

-

Title: Biodegradation of this compound by Mercury-Resistant Bacteria Source: PMC - NIH URL: [Link]

-

Title: Antifungal resistance: Emerging mechanisms and implications (Review) Source: PMC - NIH URL: [Link]

-

Title: Fungal Drug Response and Antimicrobial Resistance Source: MDPI URL: [Link]

-

Title: Phenylmercury acetate (FAO/PL:CP/15) Source: INCHEM URL: [Link]

-

Title: [Antifungals cellular targets and mechanisms of resistance] Source: PubMed URL: [Link]

-

Title: Antifungal effect of ophthalmic preservatives phenylmercuric nitrate and benzalkonium chloride on ocular pathogenic filamentous fungi Source: PubMed URL: [Link]

-

Title: In vitro activity of this compound against ocular pathogenic fungi Source: Oxford Academic URL: [Link]

-

Title: Biodegradation of this compound by mercury-resistant bacteria Source: PubMed URL: [Link]

-

Title: PHENYL MERCURIC ACETATE Source: Chemotechnique Diagnostics URL: [Link]

-

Title: Sulfhydryl groups as targets of mercury toxicity Source: PMC - NIH URL: [Link]

-

Title: Biomedical Applications of Fungal Enzymes Source: Taylor & Francis eBooks URL: [Link]

-

Title: Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth Source: PMC - NIH URL: [Link]

-

Title: Effects of this compound on Stomatal Movement and Transpiration of Excised Retula papyrifera Marsh. Leaves Source: PMC - NIH URL: [Link]

-

Title: Aspergillus fumigatus Acetate Utilization Impacts Virulence Traits and Pathogenicity Source: PMC - NIH URL: [Link]

-

Title: A novel enzymatic approach for a targeted fungal growth inhibition Source: PMC - PubMed Central URL: [Link]

-

Title: Chemical synthesis and mechanism of a natural product from endolichenic fungus with a broad-spectrum anti microorganism activity Source: Frontiers URL: [Link]

Sources

- 1. Phenylmercury acetate [medbox.iiab.me]

- 2. Phenylmercury acetate - Wikipedia [en.wikipedia.org]

- 3. This compound [sitem.herts.ac.uk]

- 4. Sulfhydryl groups as targets of mercury toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. In vitro activity of this compound against ocular pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Antifungal resistance: Emerging mechanisms and implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. [Antifungals cellular targets and mechanisms of resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biodegradation of this compound by Mercury-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biodegradation of this compound by mercury-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. This compound | C8H8HgO2 | CID 16682730 - PubChem [pubchem.ncbi.nlm.nih.gov]

Phenylmercuric Acetate: A Comprehensive Toxicological and Safe Handling Guide for Laboratory Professionals

This guide provides an in-depth toxicological profile of Phenylmercuric Acetate (PMA) and outlines rigorous, field-proven protocols for its safe handling in a laboratory setting. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind experimental choices, ensuring a self-validating system of safety and scientific integrity.

Introduction: Understanding this compound

This compound (PMA), an organomercury compound, presents as an odorless, white to yellow-white crystalline powder.[1] Historically, it has been utilized as a fungicide, herbicide, antiseptic, and preservative in various applications, including latex paints and eyedrops.[1][2] In the laboratory, it may be used as a catalyst or in specific biochemical assays.[1][2] Despite its utility, the profound toxicity of PMA necessitates a comprehensive understanding of its hazardous properties to mitigate risks effectively.

All personnel must recognize that PMA is extremely toxic by ingestion, inhalation, and skin absorption.[3][4] Its hazards are multifaceted, encompassing acute corrosivity, systemic toxicity, and chronic organ damage, alongside significant environmental risks.[5][6][7]

Toxicological Profile: The Mechanistic Underpinnings of PMA Hazard

The toxicity of this compound stems from its nature as an organomercurial. Organic mercury compounds are lipid-soluble, facilitating rapid absorption into the body.[8] Upon absorption, PMA is metabolized to phenylmercury and inorganic mercury (II) ions, which are the primary agents of toxicity.[8] These ions have a high affinity for sulfhydryl groups in proteins and enzymes, leading to widespread cellular dysfunction.

Acute Effects

Acute exposure to PMA can lead to severe and immediate health consequences. The primary routes of exposure are ingestion, skin/eye contact, and inhalation.

-

Ingestion: Accidental ingestion is a medical emergency. Animal studies suggest a probable oral lethal dose for humans is between 7 drops and 1 teaspoonful (5-50 mg/kg).[3] PMA causes severe chemical burns to the mouth, throat, and gastrointestinal tract.[9] Initial symptoms include pain, profuse vomiting, and severe bloody diarrhea, which can lead to rapid peripheral vascular collapse and death within hours.[3][4][9]

-

Dermal and Ocular Contact: PMA is corrosive and causes severe skin and eye burns.[5][6][7] Direct contact with the skin can lead to chemical burns, redness, blistering, and poorly healing wounds.[7][9] Systemic toxic effects can result from absorption through the skin.[9] Eye contact is particularly dangerous, causing severe damage and potentially leading to permanent injury or blindness.[3][7][9]

-

Inhalation: Inhaling PMA dust or aerosols irritates the nose, throat, and respiratory tract, causing coughing and shortness of breath.[10][11] High concentrations can lead to pulmonary edema, a life-threatening accumulation of fluid in the lungs.[10]

Chronic Effects

Prolonged or repeated exposure to PMA, even at low levels, can cause insidious and severe health damage. The danger of cumulative effects is a significant concern.[9]

-

Neurotoxicity: The central nervous system is a primary target for chronic mercury poisoning.[9] Organic mercury compounds like PMA can cross the blood-brain barrier, leading to the accumulation of mercury in the brain.[8] This results in severe neurologic toxicity with symptoms including tremors, memory loss, emotional instability, loss of coordination, slurred speech, and impaired concentration.[3][4][9][12]

-

Nephrotoxicity (Kidney Damage): The kidneys are susceptible to damage from mercury compounds.[10][11] Chronic exposure can lead to renal failure.[3][4]

-

Reproductive and Developmental Toxicity: PMA is suspected of damaging fertility or the unborn child.[13] Mercury readily crosses the placenta and can cause birth defects.[9] Animal studies indicate a potential for fetal toxicity at exposure levels not significantly harmful to the mother.[9]

-

Carcinogenicity: While human data is limited, there is evidence that methylmercury compounds cause kidney cancer in animals, and PMA may be a carcinogen in humans.[10]

Environmental Hazards

PMA is classified as very toxic to aquatic life with long-lasting effects.[5][6][7] It can bioaccumulate in the food chain, particularly in fish and crustaceans.[11] Therefore, preventing its release into the environment is of paramount importance.[6][11]

Hazard Classification and Exposure Limits

Understanding the formal hazard classification is crucial for appreciating the gravity of the risks associated with this compound.

| Hazard Classification | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed.[7] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[6][7] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure.[6][7] |

| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life.[6] |

| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[6][7] |

Occupational Exposure Limits (Aryl Mercury Compounds as Hg):

-

NIOSH REL: 0.1 mg/m³ (Time-Weighted Average - TWA) - should not be exceeded at any time.[10]

-

ACGIH TLV: 0.1 mg/m³ (8-hour TWA).[10]

Core Directive: Safe Laboratory Handling Protocols

A multi-layered approach encompassing engineering controls, administrative controls, and personal protective equipment (PPE) is mandatory when handling PMA.

The Hierarchy of Controls

The most effective safety strategies prioritize eliminating or minimizing the hazard at its source. This workflow illustrates the mandatory hierarchy of controls for handling this compound.

Caption: The mandatory Hierarchy of Controls for handling this compound.

Mandatory Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully and worn correctly at all times when handling PMA.

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always double-glove. Inspect gloves for any signs of degradation or puncture before and during use.

-

Eye and Face Protection: Chemical safety goggles and a full-face shield are required to protect against splashes and dust.[11]

-

Body Protection: A chemically resistant lab coat or apron over a long-sleeved shirt and long pants is necessary. A full chemical protection suit may be required for large-scale operations or spill response.[3][11]

-

Respiratory Protection: Work must be conducted in a certified chemical fume hood to avoid inhalation.[6] If there is a potential for exceeding exposure limits or for work outside a fume hood (e.g., spill cleanup), a NIOSH-approved respirator with appropriate cartridges for mercury vapors and organic compounds is mandatory.[13]

Experimental Protocol: Weighing and Solution Preparation

This protocol outlines the essential steps for safely weighing solid PMA and preparing a stock solution. The causality is clear: every step is designed to prevent dust generation, aerosolization, and contamination.

Caption: Standard Operating Procedure workflow for safely handling this compound.

Step-by-Step Methodology:

-

Area Preparation:

-

Ensure a certified chemical fume hood is operational.

-

Designate a specific area within the hood for PMA handling. Cover the work surface with absorbent, plastic-backed paper.

-

Have a mercury spill kit and designated, labeled waste containers readily accessible.

-

-

Personal Protective Equipment (PPE):

-

Don all required PPE as outlined in section 4.2.

-

-

Weighing Solid PMA:

-

Perform all weighing operations inside the fume hood.

-

To minimize static and dust, use an anti-static weigh boat.

-

Do not pour the dry powder directly from the stock bottle. Use a dedicated spatula to carefully transfer small amounts of the solid to the weigh boat on the balance.

-

-

Preparing the Solution:

-

Place the weigh boat containing the PMA directly into the receiving beaker. This prevents loss of material and potential contamination from transferring the powder.

-

Slowly add the solvent down the side of the beaker to gently wet the powder before initiating stirring. This minimizes aerosolization.

-

Use a magnetic stirrer on a low setting to dissolve the compound. Avoid vigorous stirring that could cause splashing.

-

-

Storage:

-

Decontamination and Waste Disposal:

-

Thoroughly decontaminate the spatula, beaker, and any other equipment used. A common method involves rinsing with a solution that can precipitate mercury, such as sodium thiosulfate or a commercial mercury decontaminant.

-

All disposable materials (gloves, weigh boat, absorbent paper) are considered hazardous waste. Place them in a sealed, labeled hazardous waste container.

-

Wipe down the entire work surface in the fume hood.

-

Remove PPE in the correct order to avoid self-contamination and dispose of it as hazardous waste.

-

Wash hands and forearms thoroughly with soap and water.

-

Emergency Procedures and First Aid

Immediate and correct response to an exposure or spill is critical. All personnel working with PMA must be familiar with these procedures.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Skin Contact | Immediately take off all contaminated clothing.[7] Rinse skin with large amounts of water for at least 15 minutes.[11] Seek immediate medical attention.[6][11] |

| Eye Contact | Immediately rinse cautiously with water for several minutes, holding eyelids open.[6] Remove contact lenses if present and easy to do. Continue rinsing.[5][6] Call a poison center or doctor immediately.[5][6][7] |

| Ingestion | Do NOT induce vomiting.[5][6][13] Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Call a poison center or doctor immediately.[5][6][7] |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[5][13] If breathing is difficult or has stopped, provide artificial respiration.[6][10] Seek immediate medical attention.[11] |

Note: Symptoms of exposure may be delayed.[3][4] Any individual with a known or suspected exposure must be kept under medical observation.[3][4]

Spill Management

-

Small Dry Spill:

-

Large Spill or Spill Outside a Fume Hood:

-

Evacuate the entire laboratory and prevent re-entry.

-

Alert your institution's Environmental Health and Safety (EHS) department immediately.

-

Do not attempt to clean up a large spill without specialized training and equipment.

-

Conclusion

This compound is a substance of extreme toxicity that demands the highest level of respect and caution in a laboratory setting. Its potential for causing severe acute and chronic health effects, including profound neurological and renal damage, cannot be overstated. By adhering to the principles of the hierarchy of controls, utilizing appropriate engineering systems, mandating correct PPE, and following rigorous handling protocols, researchers can mitigate the risks associated with this hazardous compound. Scientific integrity and personal safety are inextricably linked; a robust and well-understood safety protocol is the foundation of trustworthy and reproducible research.

References

-

Safety Data Sheet: Phenyl mercuric acetate. (Source: Carl ROTH) [Link]

-

PMA - Hazardous Substance Fact Sheet. (Source: New Jersey Department of Health) [Link]

-

PMA - Hazardous Substance Fact Sheet. (Source: New Jersey Department of Health) [Link]

-

Phenylmercury compounds: Human health tier II assessment. (Source: Australian Government Department of Health) [Link]

-

ICSC 0540 - this compound. (Source: INCHEM) [Link]

-

This compound | C8H8HgO2 | CID 16682730. (Source: PubChem) [Link]

-

This compound - Wikipedia. (Source: Wikipedia) [Link]

Sources

- 1. nj.gov [nj.gov]

- 2. Phenylmercury acetate - Wikipedia [en.wikipedia.org]

- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. carlroth.com [carlroth.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. nj.gov [nj.gov]

- 11. ICSC 0540 - this compound [inchem.org]

- 12. This compound | C8H8HgO2 | CID 16682730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. spectrumchemical.com [spectrumchemical.com]

Phenylmercuric Acetate: A Comprehensive Technical Guide to its Solubility in Aqueous and Organic Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylmercuric acetate (PMA), an organomercury compound with the chemical formula C₈H₈HgO₂, has historically been utilized in a range of industrial and pharmaceutical applications.[1] Its potent antimicrobial and preservative properties have led to its use as a fungicide, herbicide, and disinfectant.[2][3] In the pharmaceutical sector, it has been employed as a preservative in some vaccines and ophthalmic solutions.[4] However, due to significant toxicity concerns associated with mercury compounds, its use has been curtailed in many applications.[2]

A thorough understanding of the solubility of this compound in both water and various organic solvents is paramount for its safe handling, formulation, and for the development of analytical methods for its detection and quantification.[5] This technical guide provides an in-depth exploration of the solubility characteristics of PMA, outlines detailed experimental protocols for its determination, and discusses the underlying chemical principles governing its solubility.

Physicochemical Properties of this compound

This compound typically appears as a white to creamy white crystalline powder or as small, colorless, lustrous prisms or leaflets.[6][7] It possesses a melting point in the range of 148–153 °C.[8][9]

Key Physicochemical Data:

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈HgO₂ | [1] |

| Molecular Weight | 336.74 g/mol | [1] |

| Melting Point | 148–153 °C | [8][9] |

| Appearance | White to creamy white crystalline powder or small colorless prisms/leaflets | [6][7] |

Solubility Profile of this compound

The solubility of a compound is a critical parameter that influences its bioavailability, efficacy, and the choice of solvent for its analysis and formulation. This compound exhibits a varied solubility profile, being sparingly soluble in water and more soluble in several organic solvents.

Aqueous Solubility

This compound is described as "sparingly" or "slightly" soluble in water.[1][10] Quantitative data indicates a water solubility of approximately 4.37 g/L (or 0.437 g/100 mL) at room temperature.[11] Another source states a solubility of 0.44 g/100 mL at 20°C.[12]

Solubility in Organic Solvents

Qualitative and Quantitative Solubility Data:

| Solvent | Qualitative Description | Quantitative Data ( g/100 mL at specified temp.) | Source(s) |

| Water | Sparingly/Slightly Soluble | 0.437 g/100 mL (room temp.); 0.44 g/100 mL (20°C) | [11][12] |

| Ethanol | Soluble | Data not readily available | [13] |

| Benzene | Soluble | Data not readily available | [13] |

| Acetic Acid (Glacial) | Soluble | Data not readily available | [5] |

| Acetone | Soluble | Data not readily available | [5] |

| Chloroform | Soluble | 1 g in 6.8 mL | [14] |

| Diethyl Ether | Soluble | 1 g in 200 mL | [14] |

The solubility in organic solvents is influenced by the organometallic nature of PMA. The phenyl group imparts lipophilic character, promoting solubility in nonpolar solvents like benzene, while the acetate group can interact with more polar solvents.

Factors Influencing Solubility

The solubility of this compound can be affected by several factors:

-

Temperature: Generally, the solubility of solid compounds increases with temperature. For PMA, heating can be used to dissolve it in water for the preparation of solutions, which are then cooled.[8]

-

pH: The pH of the aqueous medium can influence the solubility of ionizable compounds. While PMA itself is not strongly acidic or basic, extreme pH values could potentially lead to decomposition or reaction, indirectly affecting its apparent solubility.

-

Presence of Co-solvents: The addition of a water-miscible organic solvent can significantly enhance the aqueous solubility of sparingly soluble compounds like PMA.

-

Complex Formation: The presence of ligands that can coordinate with the mercury atom may alter the solubility profile of PMA.

Experimental Determination of Solubility

Given the limited availability of quantitative solubility data for this compound in many organic solvents, experimental determination is often necessary. The following is a generalized protocol for determining the solubility of a sparingly soluble solid like PMA.

Principle

The equilibrium solubility is determined by creating a saturated solution of the compound in the solvent of interest at a constant temperature. The concentration of the dissolved solute is then measured using a suitable analytical technique.

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of this compound solubility.

Detailed Protocol

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

-

Seal the container to prevent solvent evaporation.

-

-

Equilibration:

-

Place the container in a constant temperature bath or shaker.

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the compound. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured concentration does not change significantly).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any suspended solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Analysis of the Saturated Solution:

-

The concentration of this compound in the filtered saturated solution can be determined by a suitable analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method. Atomic Absorption Spectroscopy (AAS) can also be used to determine the mercury concentration, from which the PMA concentration can be calculated.

-

Prepare a series of standard solutions of known PMA concentrations in the same solvent to create a calibration curve.

-

Analyze the filtered sample and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

The solubility is expressed as the concentration of this compound in the saturated solution, typically in units of g/100 mL, mg/L, or molarity (mol/L).

-

Quality Control and Purity Assessment of this compound

For accurate solubility studies and for its use in pharmaceutical formulations, the purity of this compound must be ascertained. The United States Pharmacopeia (USP) provides monographs with specific tests for identification and purity.[8]

Logical Flow for Purity Assessment

Caption: Decision-making flowchart for the quality control of this compound.

Key USP Tests

-

Melting Range (USP <741>): The melting range of a substance is a useful indicator of its purity. For this compound, the typical range is 149–153 °C.[8][15]

-

Residue on Ignition (USP <281>): This test is used to determine the amount of non-volatile inorganic impurities. A sample is ignited in the presence of sulfuric acid, and the weight of the remaining residue is determined.[16]

-

Mercuric Salts and Heavy Metals: This test ensures that the amount of free mercuric ions and other heavy metal impurities is below the specified limit.[8]

-

Polymercurated Benzene Compounds: This test is specific for impurities that may be formed during the synthesis of this compound.[8]

Safety and Handling

This compound is a highly toxic compound and must be handled with extreme caution in a well-ventilated area, preferably a fume hood.[17] It is toxic by ingestion, inhalation, and skin absorption. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[17] All waste containing this compound must be disposed of as hazardous waste according to institutional and regulatory guidelines.

Conclusion

The solubility of this compound is a fundamental property that dictates its behavior in various applications. While it is sparingly soluble in water, it exhibits greater solubility in several organic solvents. The lack of extensive quantitative solubility data in the public domain necessitates experimental determination for specific research and development needs. The protocols and information provided in this guide offer a comprehensive framework for understanding and evaluating the solubility of this important, albeit hazardous, organomercury compound, ensuring both scientific rigor and safety in the laboratory.

References

-

Anmol Chemicals. (2025, October 21). This compound USP NF IP BP Ph Eur JP EP Grade Manufacturers. Retrieved from [Link]

-

U.S. Pharmacopeia. (n.d.). NF Monographs: this compound. USP-NF. Retrieved from [Link]

-

U.S. Pharmacopeia. (2016, November 21). <281> RESIDUE ON IGNITION. Retrieved from [Link]

-

U.S. Pharmacopeia. (n.d.). <741> Melting Range or Temperature. USP-NF. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylmercury acetate. Retrieved from [Link]

-

University of Hertfordshire. (n.d.). This compound. AERU. Retrieved from [Link]

-

Loba Chemie. (n.d.). PHENYL MERCURY ACETATE For Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.

-

Kuppa, R. P. (2021, July 10). Residue on Ignition USP chapter 281 [Video]. YouTube. [Link]

-

Chemotechnique Diagnostics. (n.d.). PHENYL MERCURIC ACETATE. Retrieved from [Link]

-

Crystal Clear Products. (n.d.). This compound Specifications of BP Ph Eur USP NF Suppliers. Retrieved from [Link]

-

Chemotechnique Diagnostics. (n.d.). PATIENT INFORMATION SHEET: PHENYL MERCURIC ACETATE (P-008). Retrieved from [Link]

-

INCHEM. (n.d.). ICSC 0540 - this compound. Retrieved from [Link]

-

Shale Gas Fracturing Fracking Chemicals Manufacturers. (n.d.). Phenyl Mercuric Acetate, Phenyl Mercuric Nitrate Manufacturer. Retrieved from [Link]

- Google Patents. (n.d.). US2050018A - Method of preparing phenylmercury acetate.

-

INCHEM. (n.d.). 069. Phenylmercury acetate (FAO/PL:CP/15). Retrieved from [Link]

- National Industrial Chemicals Notification and Assessment Scheme. (2015, July 3). Phenylmercury compounds: Human health tier II assessment. Australian Government Department of Health.

-

Chemistry LibreTexts. (2023, May 3). 5.4: Organomercury Compounds. Retrieved from [Link]

-

Science.gov. (n.d.). phenyl mercuric acetate: Topics by Science.gov. Retrieved from [Link]

- Google Patents. (n.d.). US1786094A - Manufacture of this compound.

-

NCBI Bookshelf. (n.d.). Mercury and Mercury Compounds. In Beryllium, Cadmium, Mercury, and Exposures in the Glass Manufacturing Industry. Retrieved from [Link]

-

Scribd. (n.d.). USP 741 Melting Point or Range. Retrieved from [Link]

-

uspbpep.com. (n.d.). usp31nf26s1_c741, General Chapters: <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]

-

thinkSRS.com. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

Scribd. (n.d.). USP 281 ROI Residue On Ignition. Retrieved from [Link]

-

Scribd. (n.d.). 114-281 - Residue On Ignition. Retrieved from [Link]

-

Cambridge Open Engage. (2019, April 18). Compliance with Amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]

-

eGyanKosh. (n.d.). EXPT. 11 DETERMINATION OF THE SOLUBILITY OF A SPARINGLY SOLUBLE SALT BY RADIOTRACER METHOD. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubilities of liquid mercury in water and solvents as log Ss and.... Retrieved from [Link]

-

Analyst (RSC Publishing). (n.d.). Stability and reactions of mercury species in organic solution†. Retrieved from [Link]

Sources

- 1. This compound CAS#: 62-38-4 [amp.chemicalbook.com]

- 2. Phenylmercury acetate [a.osmarks.net]

- 3. 069. Phenylmercury acetate (FAO/PL:CP/15) [inchem.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 62-38-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. zulassung.hlrn.de [zulassung.hlrn.de]

- 7. Solubility determination of barely aqueous-soluble organic solids. | Semantic Scholar [semanticscholar.org]

- 8. Solubility of organometallic complexes in supercritical carbon dioxide: A review | CoLab [colab.ws]

- 9. This compound Specifications of BP Ph Eur USP NF Suppliers [crystalclearproducts.org]

- 10. This compound [sitem.herts.ac.uk]

- 11. ICSC 0540 - this compound [inchem.org]

- 12. Phenylmercury acetate - Wikipedia [en.wikipedia.org]

- 13. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. researchgate.net [researchgate.net]

- 16. bellevuecollege.edu [bellevuecollege.edu]

- 17. lup.lub.lu.se [lup.lub.lu.se]

Phenylmercuric Acetate (PMA) and Stomatal Regulation: A Technical Guide

Executive Summary

Stomatal pores, governed by pairs of specialized guard cells, are the primary gatekeepers of gas exchange in plants, balancing photosynthetic CO₂ uptake with transpirational water loss.[1][2] The ability to pharmacologically induce stomatal closure has significant implications, from agricultural water conservation to fundamental research into plant water dynamics. Phenylmercuric acetate (PMA), an organomercury compound, is a potent, albeit historically controversial, antitranspirant that induces rapid stomatal closure.[3][4][5] This technical guide provides an in-depth examination of the molecular mechanism by which PMA affects guard cell function, presents detailed protocols for quantifying its effects, and discusses the critical considerations of phytotoxicity and its legacy as a research tool. The primary mechanism of PMA action is believed to be the disruption of water transport across guard cell membranes through interaction with aquaporins, leading to a rapid loss of turgor and subsequent pore closure.

Introduction: The Critical Role of Stomatal Dynamics

The regulation of stomatal aperture is a fundamental process for plant survival, directly controlling the balance between carbon dioxide assimilation and water loss.[2] This regulation is achieved through complex signaling pathways within the guard cells that integrate environmental cues such as light, CO₂, humidity, and endogenous signals like the phytohormone abscisic acid (ABA).[1][6][7][8] These pathways converge on the regulation of ion channels, leading to solute fluxes that modulate guard cell turgor pressure.[6] Stomatal closure is mediated by the efflux of potassium and anions, leading to osmotic water loss and a reduction in guard cell volume.[6] Compounds that can artificially manipulate this process, known as antitranspirants, have been a subject of interest for decades for their potential to improve water use efficiency in agriculture.[4][9] this compound (PMA) was historically one of the most effective metabolic inhibitors identified for this purpose, acting directly on guard cell physiology to force closure.[4][5]

This compound (PMA): A Chemical Profile

This compound (CH₃CO₂HgC₆H₅) is an organomercury compound that was widely used as a fungicide, disinfectant, and preservative.[3][10] Its utility as an antitranspirant stems from its high reactivity with sulfhydryl (-SH) groups in proteins. This reactivity is central to its biological effects, including its potent ability to induce stomatal closure and its associated toxicity. While its use in agriculture and consumer products has been largely discontinued due to environmental and health concerns related to mercury, it remains a valuable tool in laboratory settings for probing specific physiological mechanisms.[3][11]

Core Mechanism of PMA-Induced Stomatal Closure

The primary mechanism by which PMA induces stomatal closure is through the inhibition of water movement across guard cell membranes. This is distinct from physiological signaling pathways (e.g., ABA-induced closure) that primarily target ion channels.[12]

3.1. Targeting Aquaporins and Membrane Permeability

Guard cell turgor is dynamically regulated by the rapid movement of water across the plasma membrane and tonoplast, a process facilitated by water channel proteins known as aquaporins.[13][14] Aquaporins are crucial for the high water permeability required for swift stomatal movements.[15][16] Mercurial compounds like PMA are known inhibitors of many aquaporins. The mercury atom binds to cysteine sulfhydryl groups near the channel pore, inducing a conformational change that blocks water passage.

PMA's effect is therefore a direct physical disruption of the guard cells' water transport machinery. By increasing the resistance to water efflux, PMA causes a rapid loss of turgor pressure in the guard cells, leading to the passive closure of the stomatal pore.[4] Some studies suggest PMA's interference with sulfhydryl groups of essential enzymes may also contribute to its effect.[4]

3.2. Visualizing the Mechanism of Action

The following diagram illustrates the proposed mechanism of PMA on guard cell water regulation.

Caption: PMA inhibits aquaporins in the guard cell membrane, blocking water efflux and causing a rapid loss of turgor, which leads to stomatal closure.

Experimental Protocols for Quantification

To assess the effect of PMA on stomatal closure, two primary methods are employed: direct microscopic measurement of stomatal aperture and indirect measurement of gas exchange via porometry.

4.1. Protocol 1: Stomatal Bioassay via Epidermal Peel

This method allows for direct visualization and measurement of stomatal apertures on isolated epidermal tissue.[17][18]

Materials:

-

Plant leaves (e.g., Vicia faba or Arabidopsis thaliana)[19]

-

Microscope slides and coverslips

-

Light microscope with imaging capabilities

-

Stomatal opening buffer (e.g., 10 mM MES-KOH, 50 mM KCl, pH 6.15)

-

PMA stock solution (e.g., 10 mM in DMSO)

-

Forceps and razor blades

Step-by-Step Methodology:

-

Leaf Collection: Excise healthy, fully expanded leaves from well-watered plants.[19]

-

Epidermal Peel Preparation: Gently peel the abaxial (lower) epidermis from the leaf.[20] This can be done by hand with forceps or by using a blender-based method for some species.[20]

-

Pre-incubation for Opening: Float the epidermal peels in the stomatal opening buffer in a petri dish. Place under strong light for 2-3 hours to ensure stomata are fully open. This establishes a baseline.

-

Rationale: Starting with maximally open stomata provides a clear and consistent baseline from which to measure the closing effect of the treatment.

-

-

Treatment Application: Prepare serial dilutions of PMA in the opening buffer to achieve final concentrations (e.g., 1 µM, 10 µM, 100 µM). Include a vehicle control (buffer with an equivalent concentration of DMSO). Replace the buffer with the PMA solutions or the control solution.

-

Incubation: Incubate the peels in their respective solutions for a defined period (e.g., 60-120 minutes) under the same light conditions.

-